1-(3-Fluoro-2-methylphenyl)propan-1-ol
Overview
Description
1-(3-Fluoro-2-methylphenyl)propan-1-ol, also known as 1-fluoro-2-methylpropylbenzene, is a volatile organic compound that is used in a variety of scientific applications. It is a colorless liquid with a pungent odor and a melting point of -33.5°C. 1-(3-Fluoro-2-methylphenyl)propan-1-ol is soluble in water and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. Its chemical formula is C7H9FO.
Scientific Research Applications
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Synthetic Cathinones in Forensic Toxicology
- Synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis, have emerged as a new class of psychoactive substances . They are flooding the European drug market and gaining popularity in place of cathinones that became illegal .
- The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- The results of these analyses and identification of synthetic cathinones are crucial in forensic toxicology for the detection and identification of new drugs appearing on the illegal market .
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Synthetic Cathinones in Drug Discovery
- Synthetic cathinones are one of the most numerous and widespread groups among NPS . They pose a significant threat to the health and lives of their users .
- Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .
- The results showed that 29 synthetic cathinones have been detected for the first time from early 2019 to mid-2022 . The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .
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(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol
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3-(3-fluoro-4-methylphenyl)propan-1-ol
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(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol
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3-(3-fluoro-4-methylphenyl)propan-1-ol
properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6,10,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVAMMGNKYZHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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